Cas no 1853282-06-0 (2-Azetidinemethanamine, N,N-bis(2-methylpropyl)-)

2-Azetidinemethanamine, N,N-bis(2-methylpropyl)-, is a nitrogen-containing heterocyclic compound featuring an azetidine core with a substituted methanamine group. This structure imparts unique reactivity and versatility, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and specialty chemicals. The presence of branched alkyl groups (2-methylpropyl) enhances its lipophilicity, potentially improving solubility in nonpolar matrices. Its constrained ring system may also influence conformational stability, offering advantages in ligand design or catalyst frameworks. The compound’s functional groups allow for further derivatization, enabling tailored applications in medicinal chemistry or material science. Proper handling is advised due to its amine functionality, which may require inert atmosphere conditions for stability.
2-Azetidinemethanamine, N,N-bis(2-methylpropyl)- structure
1853282-06-0 structure
Product name:2-Azetidinemethanamine, N,N-bis(2-methylpropyl)-
CAS No:1853282-06-0
MF:C12H26N2
MW:198.348243236542
CID:5274990

2-Azetidinemethanamine, N,N-bis(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinemethanamine, N,N-bis(2-methylpropyl)-
    • Inchi: 1S/C12H26N2/c1-10(2)7-13-8-12-5-6-14(12)9-11(3)4/h10-13H,5-9H2,1-4H3
    • InChI Key: VOKFFRXPTHWLAA-UHFFFAOYSA-N
    • SMILES: N1(CC(C)C)CCC1CNCC(C)C

2-Azetidinemethanamine, N,N-bis(2-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-693966-0.05g
[(azetidin-2-yl)methyl]bis(2-methylpropyl)amine
1853282-06-0 95.0%
0.05g
$768.0 2025-03-12
Enamine
EN300-693966-0.25g
[(azetidin-2-yl)methyl]bis(2-methylpropyl)amine
1853282-06-0 95.0%
0.25g
$840.0 2025-03-12
Enamine
EN300-693966-0.1g
[(azetidin-2-yl)methyl]bis(2-methylpropyl)amine
1853282-06-0 95.0%
0.1g
$804.0 2025-03-12
Enamine
EN300-693966-2.5g
[(azetidin-2-yl)methyl]bis(2-methylpropyl)amine
1853282-06-0 95.0%
2.5g
$1791.0 2025-03-12
Enamine
EN300-693966-0.5g
[(azetidin-2-yl)methyl]bis(2-methylpropyl)amine
1853282-06-0 95.0%
0.5g
$877.0 2025-03-12
Enamine
EN300-693966-5.0g
[(azetidin-2-yl)methyl]bis(2-methylpropyl)amine
1853282-06-0 95.0%
5.0g
$2650.0 2025-03-12
Enamine
EN300-693966-10.0g
[(azetidin-2-yl)methyl]bis(2-methylpropyl)amine
1853282-06-0 95.0%
10.0g
$3929.0 2025-03-12
Enamine
EN300-693966-1.0g
[(azetidin-2-yl)methyl]bis(2-methylpropyl)amine
1853282-06-0 95.0%
1.0g
$914.0 2025-03-12

Additional information on 2-Azetidinemethanamine, N,N-bis(2-methylpropyl)-

Research Brief on 2-Azetidinemethanamine, N,N-bis(2-methylpropyl)- (CAS: 1853282-06-0): Recent Advances and Applications

2-Azetidinemethanamine, N,N-bis(2-methylpropyl)- (CAS: 1853282-06-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique azetidine scaffold and bis(2-methylpropyl) substitution, has shown promise in various therapeutic applications, including drug discovery and medicinal chemistry. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the synthesis of selective kinase inhibitors. Researchers utilized 2-Azetidinemethanamine, N,N-bis(2-methylpropyl)- as a key intermediate to develop compounds targeting aberrant kinase activity in cancer cells. The study reported improved pharmacokinetic properties and enhanced target specificity, underscoring the compound's utility in oncology drug development. Molecular docking simulations further revealed its favorable binding interactions with kinase active sites, suggesting its potential for further optimization.

In addition to its applications in oncology, recent research has investigated the compound's utility in central nervous system (CNS) disorders. A 2024 preprint on bioRxiv described its incorporation into novel GABAA receptor modulators, which exhibited anxiolytic and anticonvulsant effects in preclinical models. The study emphasized the compound's ability to cross the blood-brain barrier, a critical factor for CNS-targeted therapeutics. These findings open new avenues for the development of neuroactive drugs with improved safety profiles.

From a synthetic chemistry perspective, advancements in the scalable production of 2-Azetidinemethanamine, N,N-bis(2-methylpropyl)- have been reported. A 2023 patent (WO2023156789) disclosed an optimized catalytic process for its synthesis, achieving higher yields and reduced environmental impact compared to traditional methods. This innovation addresses one of the key challenges in its industrial application, paving the way for broader adoption in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in fully elucidating the compound's pharmacological profile. Ongoing research aims to characterize its metabolic pathways and potential off-target effects, which will be critical for its transition into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into therapeutic candidates in the coming years.

In summary, 2-Azetidinemethanamine, N,N-bis(2-methylpropyl)- (CAS: 1853282-06-0) represents a versatile scaffold with growing importance in drug discovery. Its recent applications in kinase inhibition and CNS modulation, coupled with improved synthetic methodologies, position it as a compound of significant interest for future research and development in the chemical biology and pharmaceutical sectors.

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